3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
“3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” is a complex organic compound that features a combination of isoquinoline and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, the compound undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dione precursor.
Coupling Reaction: The final step involves coupling the isoquinoline and pyrrolidine moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.
Therapeutic Agents: Potential use as therapeutic agents due to its bioactive properties.
Industry
Material Science: Application in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring.
Uniqueness
Structural Complexity: The combination of isoquinoline and pyrrolidine moieties makes it unique.
Functional Groups: The presence of multiple methoxy groups and a dione moiety contributes to its distinct chemical properties.
This article provides a comprehensive overview of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-6-4-5-16(11-17)24-21(25)12-18(22(24)26)23-8-7-14-9-19(28-2)20(29-3)10-15(14)13-23/h4-6,9-11,18H,7-8,12-13H2,1-3H3 |
InChI Key |
FMTHVZIRZAICHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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